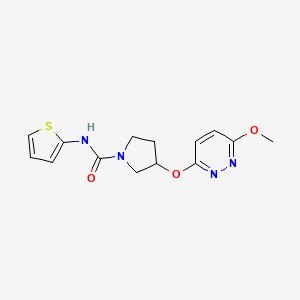

2-((3-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(4-(methylthio)benzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves cyclization of 1,2-diamine derivatives with sulfonium salts . For instance, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions has been reported .Molecular Structure Analysis

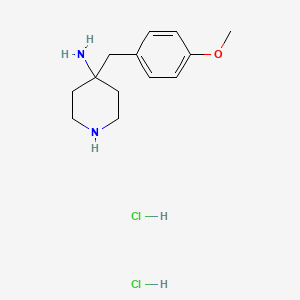

The molecular structure of this compound includes a piperazine ring, which is a common moiety in many pharmaceutical drugs . It also contains methoxyphenyl, pyrazinyl, and methylthio groups.Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Novel Heterocyclic Compounds : Research on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including benzodifuranyl, 1,3,5-triazines, and oxadiazepines, has shown their potential as anti-inflammatory and analgesic agents. These compounds were screened for their COX-1/COX-2 inhibitory activities, showing significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimicrobial and Anticonvulsant Activities : The synthesis of various 1,3,4-thiadiazole derivatives incorporating a piperazine moiety has been explored for their antimicrobial and anticonvulsant activities. These compounds have shown promising results against bacterial and fungal strains, as well as potential in treating epilepsy (Xia, 2015).

Antitumor and Antioxidant Evaluation : Certain N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and evaluated for their antitumor and antioxidant activities, showcasing the potential of such compounds in medicinal chemistry and therapeutic applications (Hamama et al., 2013).

Potential Therapeutic Applications

- Treatment of Neurological Disorders : Compounds with structures similar to the queried chemical have been studied for their potential in treating neurological disorders such as Alzheimer's disease. Specifically, pyrazolo[3,4-b]pyridine derivatives have been identified as selective and potent inhibitors of acetylcholinesterase (AChE) and amyloid β aggregation, indicating their potential as therapeutic agents for Alzheimer's disease (Umar et al., 2019).

Mechanism of Action

Target of Action

- The primary targets of this compound include:

- Inhibition of DAT leads to increased dopamine levels in the synaptic cleft. Inhibition of SERT results in elevated serotonin levels. This transporter is inhibited, affecting vesicular storage and release of monoamines. Activation of this receptor impacts vascular smooth muscle contraction. Activation of this receptor modulates neurotransmitter release. Inhibition of these enzymes affects amine metabolism .

properties

IUPAC Name |

2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-[(4-methylsulfanylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O2S2/c1-32-21-7-5-20(6-8-21)29-13-15-30(16-14-29)24-25(27-12-11-26-24)34-18-23(31)28-17-19-3-9-22(33-2)10-4-19/h3-12H,13-18H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIMIWXYUVXICX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NCC4=CC=C(C=C4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3As,5R)-5-hydroxy-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one](/img/structure/B2544906.png)

![9-(2-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2544907.png)

![N-(1-cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B2544910.png)

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2544912.png)

![5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2544914.png)

![7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2544917.png)

![3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile](/img/structure/B2544918.png)

![3-(4-Fluorophenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2544923.png)

![3-(2,4-Dimethoxyphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2544924.png)

![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2544925.png)